molecular formula C11H15NO4 B1363636 (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid CAS No. 792183-19-8

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Cat. No.: B1363636
CAS No.: 792183-19-8
M. Wt: 225.24 g/mol
InChI Key: HUPNLRFWWQFWCS-SNVBAGLBSA-N
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Description

Molecular Structure Analysis

The molecular formula of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” is C11H15NO4 . Its InChI code is 1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 .


Physical And Chemical Properties Analysis

“®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” is a white powder . It has a molecular weight of 225.24 and a melting point of 199-203°C . It should be stored at 0-8°C .

Scientific Research Applications

Enantioselective Synthesis and Applications

  • Asymmetric Hydrogenation Catalyst System : A study by O'reilly, Derwin, and Lin (1990) developed a safe asymmetric hydrogenation catalyst system for rapid screening of chiral phosphine ligands. This method was used for the preparation of enantiomerically pure (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride salt, which is structurally similar to (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (O'reilly, Derwin, & Lin, 1990).

  • Natural Product Synthesis : Gurram, Gyimóthy, Wang, Lam, Ahmed, and Herr (2011) demonstrated an enantiospecific and stereoselective total synthesis of natural product (+)-crispine A using a Pictet-Spengler bis-cyclization reaction involving a derivative of this compound (Gurram et al., 2011).

Chemical Synthesis and Properties

  • Synthesis of Triazoles : Dovbnya, Kaplaushenko, Frolova, and Pruglo (2022) developed preparative methods for synthesizing triazole derivatives using this compound. These compounds were evaluated for their antioxidant activity (Dovbnya et al., 2022).

  • Synthesis of Optically Active α-Nucleic Acid Base Substituted Propanoic Acids : Overberger and Chang (1989) prepared various (R)-2-(nucleobase)propanoic acids, including those structurally related to this compound (Overberger & Chang, 1989).

Biological and Pharmacological Applications

  • Enantioselective Catalytic Reduction of Aromatic Ketones : Xing-shu and Rugang (1996) investigated (R) cyclic sulfur-containing α-amino acids, including structures similar to this compound, as chiral auxiliaries in the enantioselective catalytic reduction of aromatic ketones (Xing-shu & Rugang, 1996).

  • , Nagase, Yoshida, Yamaura, Takizawa, Yoshikawa, Sato, Narita, Nakai, Toda, and Tobe (2010) synthesized a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs, including those structurally related to this compound, as potent and selective EP3 receptor antagonists. These compounds were evaluated for binding affinity and antagonist activity for the EP3 receptor, as well as for in vivo efficacy in rats (Asada et al., 2010).

Synthetic Applications in Organic Chemistry

  • Synthesis of Isocoumarins : Qadeer, Nasim, and Fan (2007) synthesized 3,5-Dimethoxyhomophthalic acid, a key intermediate for isocoumarins, via cyclization of compounds structurally related to this compound. These compounds were evaluated for biological activity (Qadeer, Nasim, & Fan, 2007).

  • Enzymatic Synthesis of Antidiabetic Drug Precursors : Chen, Goldberg, Hanson, Parker, Gill, Tully, Montana, Goswami, and Patel (2011) explored enzymatic routes for synthesizing key intermediates for antidiabetic drugs, utilizing (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a structure related to this compound (Chen et al., 2011).

Safety and Hazards

The safety data sheet for “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPNLRFWWQFWCS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375913
Record name AG-H-17929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792183-19-8
Record name AG-H-17929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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